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Compound of Interest

Compound Name: 3,6-Dimethylpyrazin-2-amine
CAS No.: 13134-38-8
Cat. No.: B175215
Get Quote
. J

Executive Summary

3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) is a critical heterocyclic building block used
extensively in the synthesis of pharmaceuticals (particularly kinase inhibitors) and high-value
flavor compounds.[1] As a pyrazine derivative, it exhibits a unique balance of lipophilicity and
weak basicity, making it a versatile scaffold for nucleophilic substitution and metal-catalyzed
cross-coupling reactions.

This guide provides a definitive technical profile of the molecule, moving beyond basic
datasheet parameters to explore the structural causality behind its physical behavior, validated
synthetic protocols, and handling requirements.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.
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Property Value | Range Technical Context

Unique identifier (distinct from
CAS Number 13134-38-8 _

5,6-isomer).[1]
Molecular Formula CeHoNs3 MW: 123.16 g/mol .

Off-white to beige crystalline

Color darkens upon

Appearance o
powder oxidation/light exposure.
Sharp melt indicates high
Melting Point 106 — 113 °C purity; broadens significantly
with water content.
- ) . Rarely distilled; sublimation
Boiling Point ~253 °C (Predicted) )
may occur under high vacuum.
- High solubility in polar
Solubility DMSO, Methanol, Chloroform

organics.

Water Solubility

Sparingly Soluble

Methyl groups increase
lipophilicity vs. 2-

aminopyrazine.

Weak base. Protonation

pKa (Conjugate Acid) ~3.5 — 3.8 (Estimated) o
occurs at N-4 (most basic site).
Amphiphilic character suitable
LogP ~0.5-0.7 for crossing biological

membranes.

Structural Analysis & Reactivity

The 3,6-dimethyl substitution pattern creates a specific electronic and steric environment:

» Electronic Effect: The electron-donating methyl groups (+I effect) at positions 3 and 6 slightly
increase the electron density of the ring compared to the unsubstituted 2-aminopyrazine,
making the N-4 nitrogen more basic and the C-5 position more susceptible to electrophilic
aromatic substitution.
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» Steric Effect: The methyl group at C-3 is ortho to the exocyclic amine. This introduces steric
strain that can hinder reactions at the amine nitrogen (e.g., amide coupling), often requiring
elevated temperatures or highly active coupling agents.

Validated Synthetic Protocol

Objective: Synthesis of 3,6-Dimethylpyrazin-2-amine via Ammonolysis. Precursor: 3-Chloro-
2,5-dimethylpyrazine (Note: Numbering symmetry makes this equivalent to 2-chloro-3,6-
dimethylpyrazine).

A. Reaction Mechanism

The synthesis relies on a nucleophilic aromatic substitution (

). The pyrazine ring is electron-deficient, facilitating the displacement of the chloride by
ammonia. Copper is often used as a catalyst to lower the activation energy.

B. Step-by-Step Protocol

Standard Operating Procedure (SOP) for Lab Scale (259 batch)
o Charge: Into a high-pressure autoclave (100 mL capacity), load:
o 3-Chloro-2,5-dimethylpyrazine (25.0 g, 176 mmol)[2]
o Aqueous Ammonia (25-28% w/w, 80 mL)[2]
o Copper Powder (Catalytic amount, ~0.5 - 1.0 g)
o Reaction: Seal the autoclave. Heat to 150°C. Maintain stirring at 500 rpm for 48 hours.
o Critical Control Point: Pressure will rise significantly. Ensure vessel is rated for >20 bar.
e Quench & Workup:
o Cool to room temperature. Vent residual ammonia gas safely into a scrubber.
o Extract the agueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

o Wash combined organics with Brine (sat. NaCl).
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o Dry over anhydrous

3]

e Purification:

o Concentrate in vacuo.

[¢]

Recrystallization: Dissolve crude solid in minimum hot Ethanol or Hexane/Ethyl Acetate
(4:1). Cool slowly to 4°C.

[¢]

Filter crystals and dry under vacuum at 40°C.

C. Process Visualization (DOT Diagram)

Start: Add: Autoclave: Extraction:
3-Chloro-2,5-dimethylpyrazine NH3 (aq) + Cu Cat. 150°C, 48h DCM / Brine Wash

Final Product
3,6-Dimethylpyrazin-2-amine

Purification:
Recrystallize (EtOH)

Click to download full resolution via product page

Figure 1: Workflow for the conversion of chloropyrazine precursor to the target amine via high-
pressure ammonolysis.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these spectral
fingerprints.

Nuclear Magnetic Resonance (NMR)

Solvent:

or
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Shift (
Nucleus Multiplicity Integration Assignment
ppm)
] H-5 (Aromatic
H 7.80—-7.95 Singlet (s) 1H ]
Ring Proton)
Broad Singlet (br NH:z (Exocyclic
1H 4.50 - 6.00 2H .
S) Amine)*
H 2.35-2.45 Singlet (s) 3H CHs (C-3 Methyl)
1H 2.30-2.40 Singlet (s) 3H CHs (C-6 Methyl)

*Note: The amine proton shift is highly solvent and concentration-dependent. It may disappear
upon

shake.

Mass Spectrometry (MS)

« lonization Mode: ESI (+)

e Molecular lon

:124.17 m/z

o Base Peak: 124.17 (Stable aromatic system)

Handling, Safety & Stability (E-E-A-T)
Storage Protocols

o Temperature: Store at 2-8°C (Refrigerated).

o Atmosphere: Hygroscopic and sensitive to oxidation. Store under Argon or Nitrogen
atmosphere.

o Container: Amber glass vials to prevent photodegradation.

Safety Profile (GHS Classifications)
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Signal Word:WARNING

H302: Harmful if swallowed.[4]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential
Scanning Calorimetry) to check for thermal decomposition exotherms, especially given the
nitrogen-rich heterocyclic nature.

Reactivity Logic Diagram

3,6-Dimethylpyrazin-2-amine

N-4 Position: Exocyclic Amine: C-5 Position: C-3 Methyl:
Most Basic Site Nucleophilic Attack Electrophilic Substitution Steric Hindrance
(Protonation) (Acylation/Alkylation) (Halogenation) (Slows Ortho-Attack)

Click to download full resolution via product page
Figure 2: Functional reactivity map highlighting the active sites for chemical modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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